cyclohexyl [1-(2-isobutoxybenzoyl)-3-oxo-2-piperazinyl]acetate
Overview
Description
Cyclohexyl [1-(2-isobutoxybenzoyl)-3-oxo-2-piperazinyl]acetate is a complex organic compound that features a cyclohexyl group, a benzoyl group with an isobutoxy substituent, and a piperazinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl [1-(2-isobutoxybenzoyl)-3-oxo-2-piperazinyl]acetate typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of 2-isobutoxybenzoyl chloride from 2-isobutoxybenzoic acid using thionyl chloride or oxalyl chloride.
Piperazine Derivative Formation: The next step involves the reaction of the benzoyl chloride intermediate with piperazine to form 1-(2-isobutoxybenzoyl)-2-piperazinone.
Esterification: The final step is the esterification of the piperazinone derivative with cyclohexyl acetate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl [1-(2-isobutoxybenzoyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or piperazinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of cyclohexyl [1-(2-isobutoxybenzoyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl [1-(4-butoxybenzoyl)-3-oxo-2-piperazinyl]acetate
- Cyclohexyl [1-(2-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate
- Cyclohexyl [1-(2-ethoxybenzoyl)-3-oxo-2-piperazinyl]acetate
Uniqueness
Cyclohexyl [1-(2-isobutoxybenzoyl)-3-oxo-2-piperazinyl]acetate is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to similar compounds, potentially offering advantages in specific applications.
Properties
IUPAC Name |
cyclohexyl 2-[1-[2-(2-methylpropoxy)benzoyl]-3-oxopiperazin-2-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-16(2)15-29-20-11-7-6-10-18(20)23(28)25-13-12-24-22(27)19(25)14-21(26)30-17-8-4-3-5-9-17/h6-7,10-11,16-17,19H,3-5,8-9,12-15H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEQXXMMWYHCSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C(=O)N2CCNC(=O)C2CC(=O)OC3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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